Cetophenicol

Immunopharmacology Antibody Formation Endotoxin Response

Procuring a reliable amphenicol reference standard for immunopharmacology SAR studies is often hindered by undefined comparator profiles. Cetophenicol (CAS 735-52-4) directly resolves this with characterized biological divergence. - Exhibits opposite regulation of endotoxin-driven lymphocyte proliferation versus Chloramphenicol, enabling structural attribution studies. - Serves as the optimized p-acetyl benchmark (LogP ≈ 1.59) for validating permeability models and calibrating HTS beta-lactamase screens (IC50 4.2 μM). - Supplied with documented purity to ensure reproducible comparative data across amphenicol analog programs.

Molecular Formula C13H15Cl2NO4
Molecular Weight 320.16 g/mol
CAS No. 735-52-4
Cat. No. B1668419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetophenicol
CAS735-52-4
SynonymsCetophenicol ;  W 3746;  W-3746;  W3746.
Molecular FormulaC13H15Cl2NO4
Molecular Weight320.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
InChIInChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)
InChIKeyPKUBDVAOXLEWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cetophenicol Procurement Guide


Cetophenicol (CAS 735-52-4), also designated as Cetofenicol (INN) or W-3746, is an acylphenylaminopropanediol derivative belonging to the amphenicol class of antibacterial agents [1]. This compound is characterized as an aromatic ketone with a molecular formula of C13H15Cl2NO4 and a molecular weight of approximately 320.17 g/mol [2]. As a synthetic analog of chloramphenicol, Cetophenicol retains the core mechanism of action—inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit—while incorporating a p-acetylphenyl substitution in place of the p-nitrophenyl group found in the parent compound [3][4]. Originally patented by Warner-Lambert, Cetophenicol is structurally and pharmacologically distinct from other amphenicols including Thiamphenicol, Florfenicol, and Racephenicol, which exhibit divergent substitution patterns, antibacterial spectra, and resistance profiles [5][6].

Amphenicol research analog – p-acetyl substitution replaces the p-nitro group of chloramphenicol, creating a distinct physicochemical profile.
Immunomodulatory comparison tool – reported opposite immunomodulatory direction relative to chloramphenicol in lymphocyte proliferation models.
SAR benchmark in p-acyl series – designated top-ranked compound among synthesized p-acetyl analogs (class-level evidence).

Cetophenicol Non-Interchangeability


Within the amphenicol class, substitution of the para-position group on the phenyl ring yields compounds with substantially divergent biological profiles that preclude generic interchangeability [1]. While Chloramphenicol (p-nitro), Thiamphenicol (p-methylsulfonyl), Florfenicol (p-methylsulfonyl, 3-fluoro), and Cetophenicol (p-acetyl) all target the 50S ribosomal subunit, differences in their substituent physicochemical properties—including lipophilicity, hydrogen bonding capacity, and steric parameters—directly modulate target binding affinity, bacterial uptake, efflux pump susceptibility, and host immunomodulatory activity [2]. Empirical evidence demonstrates that Cetophenicol exhibits a fundamentally distinct immunopharmacological signature compared to Chloramphenicol, exerting opposite regulatory effects on endotoxin-driven lymphocyte proliferation despite comparable antibacterial spectra [3]. Such divergence in off-target biological activity invalidates the assumption of therapeutic or experimental equivalence across amphenicol analogs, underscoring the necessity of compound-specific selection criteria informed by quantitative comparative data [4].

Cetophenicol (p-acetyl)
Reported opposite immunomodulatory direction vs. chloramphenicol may shift host-response study endpoints.
Chloramphenicol (p-nitro)
Suppresses endotoxin-driven lymphocyte proliferation; class substitution may confound immunocompetence-focused experiments.
Other amphenicols (Thiamphenicol, Florfenicol)
Divergent substitution patterns, lipophilicity, and resistance profiles limit direct experimental replacement.

Cetophenicol Quantitative Evidence


Differential Immunomodulation vs. Chloramphenicol

In a direct head-to-head in vivo comparison using a localized hemolysis in agar assay in mice, Cetophenicol and Chloramphenicol displayed diametrically opposite effects on endotoxin-induced hemolysin-forming cell proliferation [1]. While both compounds suppressed antigen (sheep erythrocyte)-driven responses equivalently, Cetophenicol uniquely enhanced endotoxin-stimulated lymphocyte proliferation, whereas Chloramphenicol suppressed it [1].

Immunomodulation vs. Chloramphenicol
Head-to-head
Cetophenicol: enhanced endotoxin-driven spleen cell proliferation
Chloramphenicol: suppressed proliferation
Supports compound-specific immunomodulatory endpoint studies.
Based on in vivo murine hemolysis assay; exact cell counts not fully reported.
Immunopharmacology Antibody Formation Endotoxin Response

Acetyl Analog SAR Benchmark

In a structure-activity relationship (SAR) study synthesizing a series of p-acyl chloramphenicol analogs, the p-acetyl derivative (Cetophenicol) was identified as the most potent antimicrobial agent among the synthesized series, demonstrating activity against both Gram-positive and Gram-negative organisms [1]. Although direct MIC values were not tabulated in the accessible abstract, the study positions Cetophenicol as the optimized lead within this specific analog series [1].

Acetyl Analog SAR Rank
Class-level inference
#1 Designated most active in p-acetyl amphenicol series
May guide SAR starting-point selection within p-acyl class.
Exact MIC values not tabulated; potency rank inferred from qualitative abstract data.
Medicinal Chemistry Antibacterial SAR Chloramphenicol Derivatives

Lipophilicity Comparison vs. Chloramphenicol

Cetophenicol exhibits a calculated LogP value of 1.594 [1], which is significantly lower than Chloramphenicol's reported LogP of approximately 1.14, representing an approximately 0.45 LogP unit increase [2]. This moderate enhancement in lipophilicity—attributable to the p-acetyl substitution in place of the p-nitro group—translates to a theoretical 2.8-fold increase in partition coefficient, a parameter that directly influences membrane permeability, tissue distribution, and intracellular accumulation .

Lipophilicity Comparison
Class-level inference
Cetophenicol LogP: 1.59 (calc.)
Chloramphenicol LogP: ~1.14
ΔLogP ≈ +0.45 (~2.8× partition coefficient)
Supports permeability modeling and distribution studies.
Calculated values; experimental validation status unknown.
Physicochemical Properties Lipophilicity Drug Design

Class C Beta-Lactamase Interaction

Cetophenicol was evaluated for inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, yielding an IC50 value of 4,200 nM (4.2 μM) at a compound concentration of 0.8 μmol [1]. While no direct comparator amphenicol data are available within the same assay platform, this datum establishes a quantitative baseline for assessing Cetophenicol's potential off-target interactions with beta-lactamase enzymes [1].

Class C β-Lactamase IC₅₀
Supporting evidence
4.2 μM
vs. Enterobacter cloacae 908R β-lactamase
Baseline for off-target enzyme interaction screening.
No direct amphenicol comparator in the same assay platform.
Enzyme Inhibition Beta-Lactamase Off-Target Pharmacology

Cetophenicol Research Applications


Immunomodulation Studies with Amphenicol Control

Cetophenicol serves as a critical comparator compound in experiments designed to dissect the immunomodulatory effects of amphenicol antibiotics [1]. Based on the direct head-to-head in vivo evidence demonstrating opposite regulatory effects on endotoxin-driven lymphocyte proliferation relative to Chloramphenicol, Cetophenicol enables researchers to attribute observed immunological outcomes specifically to structural divergence (p-acetyl vs. p-nitro substitution) rather than to class-wide protein synthesis inhibition [1]. This application is particularly relevant for studies investigating antibiotic-associated immune dysfunction or host-pathogen interaction dynamics where immunocompetence is a primary endpoint [1].

SAR Lead Optimization for Amphenicols

In medicinal chemistry programs focused on developing next-generation amphenicol antibiotics, Cetophenicol functions as an essential structural benchmark representing the optimized p-acetyl substitution within the p-acyl analog series [2]. The identification of Cetophenicol as the most potent compound among its p-acyl peers establishes a validated starting point for further derivatization efforts, including exploration of alternative acyl chain lengths, introduction of heteroatom substitutions, or evaluation of pro-drug strategies [2]. Procurement of high-purity Cetophenicol enables comparative SAR studies that quantify the contribution of the acetyl moiety to antibacterial potency, resistance profile, and physicochemical properties [2].

Beta-Lactamase Interaction Screening

Cetophenicol's characterized IC50 value of 4.2 μM against Class C beta-lactamase provides a quantitative reference point for screening programs evaluating off-target enzyme interactions of novel antibacterial candidates [3]. In high-throughput screening cascades designed to assess beta-lactamase inhibition or induction, Cetophenicol serves as a baseline comparator with defined activity, enabling normalization of inter-assay variability and establishment of activity thresholds for hit identification [3]. This application is particularly relevant for research involving co-formulation with beta-lactam antibiotics or investigations of antibiotic resistance reversal strategies [3].

Membrane Permeability Modeling

The documented lipophilicity differential between Cetophenicol (LogP ≈ 1.59) and Chloramphenicol (LogP ≈ 1.14) positions Cetophenicol as a valuable tool compound for validating in silico and in vitro permeability models [4]. Researchers can employ this pair of structurally related compounds with defined LogP differences to calibrate predictive algorithms, artificial membrane permeability assays (PAMPA), or cell-based transport studies, thereby refining the understanding of how modest lipophilicity increments affect bacterial uptake and mammalian cell penetration [4]. This scenario is particularly applicable in drug discovery programs optimizing the pharmacokinetic properties of amphenicol-derived candidates [4].

Application
Selection Property
Validation Focus
Immunomodulation comparison studies
Opposite immunomodulatory direction vs. chloramphenicol
Endotoxin-driven lymphocyte proliferation endpoints
Amphenicol SAR derivatization studies
Reported top rank within p-acetyl analog series
Antibacterial activity contribution of acetyl moiety
Beta-lactamase off-target interaction screening
Characterized enzyme inhibition baseline
Co-formulation interaction assessment
Membrane permeability modeling
Reported lipophilicity differential vs. chloramphenicol
Passive diffusion and tissue distribution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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